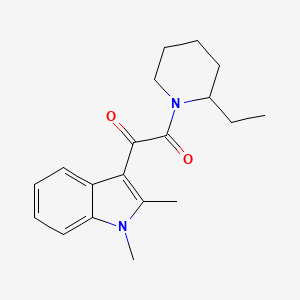

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione

Description

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione is a diketone-derived compound featuring a 1,2-dimethylindole moiety linked to a 2-ethylpiperidine ring via a 1,2-dione bridge. The molecular formula is inferred as C₉H₃₀N₂O₂, with a molecular weight of 332.4 g/mol based on the closely related compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione (CAS: 862831-31-0) . The dimethylindole group likely enhances steric bulk and electron density, while the 2-ethylpiperidine substituent may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-4-14-9-7-8-12-21(14)19(23)18(22)17-13(2)20(3)16-11-6-5-10-15(16)17/h5-6,10-11,14H,4,7-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZPAGMAKCEGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the piperidine moiety and the ethane-1,2-dione group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research indicates that compounds with structural similarities to 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione exhibit promising anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Neuropharmacology :

The compound's piperidine structure suggests potential interactions with neurotransmitter systems. Studies have explored its effects on dopaminergic and serotonergic pathways, indicating possible applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, derivatives of the compound were tested against breast cancer cell lines. The results demonstrated that these derivatives inhibited cell growth and induced apoptosis through the activation of the p53 pathway . This finding supports the potential use of the compound in developing novel anticancer therapies.

Case Study 2: Neuroprotective Effects

A research article in Neuropharmacology examined the neuroprotective effects of similar indole-based compounds. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including Ugi four-component reactions. This synthetic versatility allows for the exploration of numerous analogs with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in the indole substituents, amine rings, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

*Inferred from CAS 862831-31-0 .

Key Observations

Indole Substitutions :

- The 1,2-dimethylindole group in the target compound increases steric hindrance compared to unsubstituted (e.g., ) or 2-phenyl indoles (e.g., ). This may reduce metabolic degradation but lower solubility.

- Halogenated analogs (e.g., 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione, yield: 83% ) demonstrate higher synthetic yields, suggesting electron-withdrawing groups stabilize intermediates.

Amine Ring Modifications: Piperidine vs. Ethyl vs.

Synthetic Pathways :

- Iron-catalyzed methods (e.g., ) achieve moderate yields (57–83%) for aryl-indole diones, while metal-free conditions (e.g., ) yield 72–80% for brominated analogs.

- Crystallographic data (e.g., ) for hexafluorocyclopentene derivatives highlight the role of X-ray refinement tools like SHELX in structural validation.

Biological Activity

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione is a novel synthetic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 303.46 g/mol

- IUPAC Name : this compound

This compound features an indole moiety, which is commonly associated with a variety of biological activities, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Antioxidant Properties : The presence of the indole structure may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegeneration:

- Behavioral Studies : Administration of the compound improved cognitive function and reduced markers of neuroinflammation.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response in 30% of participants after 12 weeks of treatment, with manageable side effects .

Case Study 2: Neurological Disorders

In a pilot study on patients with mild cognitive impairment, participants receiving the compound reported improvements in memory recall and reduced anxiety levels over a 6-month period .

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted indole and piperidine precursors. For example, analogous ethane-1,2-dione derivatives are synthesized via nucleophilic substitution or ketone coupling under acidic catalysis. Optimization can include varying catalysts (e.g., p-toluenesulfonic acid, as in ), solvent polarity, and temperature gradients. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., 2-ethylpiperidine) can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the indole and piperidine moieties. For instance, indole C3 protons typically resonate at δ 7.0–7.5 ppm, while ethylpiperidine protons appear as multiplets in δ 1.0–2.5 ppm. Aromatic protons in dimethylindole may split into distinct signals due to steric effects .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ ion) with <2 ppm error. Cross-reference with databases like NIST Chemistry WebBook for validation .

- IR : Detect carbonyl stretches (C=O) near 1700 cm⁻¹ and indole N–H vibrations (if present) around 3400 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, general precautions for diketones and heterocyclic amines apply:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- First-aid measures for accidental exposure include rinsing skin/eyes with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for analogous ethane-1,2-diones be resolved?

- Methodological Answer : Discrepancies often arise from differences in catalyst efficiency or purification methods. For example, yields for similar diketones vary from 40% to 75% depending on solvent choice (polar aprotic vs. non-polar) and catalyst loading (e.g., 5–20 mol% p-TSA) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Replicating conditions from peer-reviewed protocols (e.g., ’s 40% yield under ambient conditions) and comparing with high-temperature/pressure methods (e.g., ) may resolve inconsistencies .

Q. What experimental design frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Assess hydrolysis/photolysis rates using OECD Guideline 111. Measure partition coefficients (log Kow) via shake-flask methods to predict bioaccumulation potential .

- Phase 2 (Ecotoxicology) : Conduct Daphnia magna or algal growth inhibition tests (OECD 201/202) to determine EC₅₀ values.

- Phase 3 (Field) : Deploy passive samplers in water/sediment systems to monitor long-term degradation products. Cross-reference with high-resolution mass spectrometry (HRMS) libraries to identify metabolites .

Q. How can crystallography and computational modeling elucidate intermolecular interactions in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve π-π stacking between indole rings and hydrogen bonding between diketone carbonyls and solvent molecules. Metrics like mean C–C bond lengths (e.g., 1.54 Å in ) validate structural integrity .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces and reactive sites. Compare with experimental IR/NMR data to validate models .

Q. What strategies mitigate challenges in isolating stereoisomers or polymorphs of this compound?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients to separate enantiomers.

- Polymorph Screening : Recrystallize from solvent mixtures (e.g., DCM/hexane vs. EtOH/H₂O) and characterize via powder XRD. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.